molecular formula C12H11BrN2O B13133193 4-(Bromomethyl)-6-methoxy-3,4'-bipyridine

4-(Bromomethyl)-6-methoxy-3,4'-bipyridine

Cat. No.: B13133193
M. Wt: 279.13 g/mol
InChI Key: MVLORRGSHHRFPW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are organic compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 6-position on one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is usually carried out in a solvent such as acetone or dichloromethane, under controlled temperature conditions. The precursor compound, which is a bipyridine derivative, is mixed with N-bromosuccinimide and the solvent, and the reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methoxy-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-methoxy-3,4’-bipyridine
  • 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine
  • 4-(Bromomethyl)-6-ethoxy-3,4’-bipyridine

Uniqueness

4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups can create a unique electronic environment, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-5-pyridin-4-ylpyridine

InChI

InChI=1S/C12H11BrN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3

InChI Key

MVLORRGSHHRFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CBr)C2=CC=NC=C2

Origin of Product

United States

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